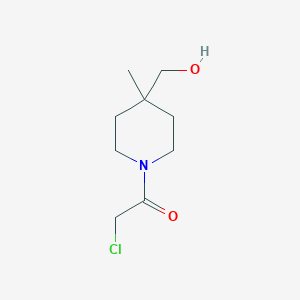
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, commonly known as 2-chloro-4-methylpiperidine, is an organochlorine compound with a wide range of applications in the scientific field. It is used as an intermediate in the chemical synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also a versatile reagent for the synthesis of heterocyclic compounds, including piperidines, pyrrolidines, and indolines. Additionally, it is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of peptides and peptidomimetics.
Scientific Research Applications
Synthesis and Antinociceptive Activity
Studies have explored the synthesis of related compounds and their potential antinociceptive (pain-relieving) activity. For instance, derivatives of related chloro- and methylpiperidinyl compounds were prepared and tested for their analgesic properties, highlighting the chemical versatility and potential therapeutic applications of such structures in pain management research (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999; 2010).
Organic Synthesis Techniques
Research on the environmentally benign oxidation of alcohols to carbonyl compounds using recyclable oxidants demonstrates the compound's relevance in developing sustainable organic synthesis methods. This approach underscores the importance of environmentally friendly reactions in organic chemistry, potentially involving or applicable to the synthesis and manipulation of compounds like 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (Li & Zhang, 2009).
Protection Strategies in Chemical Synthesis
The development of protective groups for hydroxy functions in chemical synthesis is crucial for the stepwise construction of complex molecules. Research into acetal groups suitable for protecting 2'-hydroxy functions emphasizes the strategic importance of such methodologies in synthetic organic chemistry, which could be relevant to the handling and modification of compounds like the one (Reese, Serafinowska, & Zappia, 1986).
Electrooptic Film Fabrication
Investigations into the synthesis and application of dibranched chromophores for electrooptic films highlight the intersection of organic chemistry and materials science. Such studies demonstrate the application of complex organic molecules in the development of advanced materials with specific optical and electrooptic properties (Facchetti et al., 2006).
properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWUKHAMOOCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![4-Oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477227.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![5-alanyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477234.png)
![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)
![5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477236.png)
![3-Oxo-3-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propanenitrile](/img/structure/B1477237.png)
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1477238.png)
![3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477239.png)
![2-(Methylamino)-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477240.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B1477242.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477246.png)
